molecular formula C7H5I3N2O2 B028091 3,5-Diamino-2,4,6-triiodobenzoic acid CAS No. 5505-16-8

3,5-Diamino-2,4,6-triiodobenzoic acid

Cat. No.: B028091
CAS No.: 5505-16-8
M. Wt: 529.84 g/mol
InChI Key: GOQCZMZLABPEME-UHFFFAOYSA-N
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Description

3,5-Diamino-2,4,6-triiodobenzoic acid, commonly referred to as TIBA, is an organic compound that can be found in nature. It is a colorless, crystalline solid with a molecular weight of 517.9 g/mol and a melting point of 134-136°C. TIBA is an important precursor in the synthesis of a variety of biologically active compounds and has been used in a variety of scientific applications.

Scientific Research Applications

  • Synthesis of Fe(III) and Cr(III) Complexes : It is used in the synthesis of new Fe(III) and Cr(III) complexes, which are studied for their magnetic behaviors (Uysal & Koç, 2010).

  • Co(II) Coordination Complexes : The acid plays a role in the synthesis of Co(II) coordination complexes, which exhibit structural and magnetic diversity (Yang et al., 2011).

  • Hyperbranched Poly(Ester-Amide)s : It is used in synthesizing hyperbranched poly(ester-amide)s (Kricheldorf & Loehden, 1995).

  • X-ray Contrast Media in Medical Research : As a good cholecystographic dye, it is utilized as an X-ray contrast media (Neuhaus et al., 1951).

  • Inducing Micronuclei and Chromosome Aberrations : A derivative of triiodobenzoic acid, which includes this compound, can induce micronuclei and chromosome aberrations in human lymphocyte cultures (Norman et al., 1978).

  • Energetic Material Research : The compound is studied for its detonation parameters and sensitivities in various chemical reactions, specifically as 3,5-Diamino-1,2,4-triazolium Dinitramide (Klapötke et al., 2010).

  • Agricultural Applications : It increases floral development in plants, promoting growth and flower production (Greer & Anderson, 1965).

  • Potential as Energetic Material : It has potential as an energetic material or gas-generating composition due to its high enthalpy change and no solid residue after thermal decomposition (Cui et al., 2008).

  • Fermentation Pathway Research : It is an intermediate in the lysine fermentation pathway, fermented by Clostridium to fatty acids (Tsai & Stadtman, 1968).

  • Medical Imaging Applications : Diatrizoate is used as a contrast agent in medical imaging (Weiss et al., 1981).

  • Stability and Thermal Safety Analysis : The structure and thermal behavior of the compound are useful for analyzing the stability and thermal safety (Ren et al., 2013).

Safety and Hazards

The safety data sheet for 3,5-Diamino-2,4,6-triiodobenzoic Acid advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Biochemical Analysis

Biochemical Properties

It is known that this compound is a metabolite of Diatrizoate , suggesting that it may interact with various enzymes, proteins, and other biomolecules in the body

Cellular Effects

Given its cytotoxic and mutagenic properties , it is likely that this compound influences cell function in some way This could include impacts on cell signaling pathways, gene expression, and cellular metabolism

Properties

IUPAC Name

3,5-diamino-2,4,6-triiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5I3N2O2/c8-2-1(7(13)14)3(9)6(12)4(10)5(2)11/h11-12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQCZMZLABPEME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1I)N)I)N)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5I3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67032-28-4 (hydrochloride salt)
Record name 3,5-Diamino-2,4,6-triiodobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005505168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20203596
Record name 3,5-Diamino-2,4,6-triiodobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5505-16-8
Record name 3,5-Diamino-2,4,6-triiodobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5505-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Diamino-2,4,6-triiodobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005505168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Diamino-2,4,6-triiodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20203596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-diamino-2,4,6-triiodobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.405
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 3,5-diamino-2,4,6-triiodobenzoic acid contribute to its suitability as an X-ray contrast agent precursor?

A2: The presence of three iodine atoms in the molecule is key. Iodine, being a heavy atom, effectively absorbs X-rays. This property allows compounds containing this compound derivatives to attenuate X-rays passing through the body, creating contrast on radiographic images. [] The presence of amino groups allows for further modifications to enhance solubility and pharmacological properties. []

Q2: What are some specific derivatives of this compound used as X-ray contrast agents, and what are their advantages?

A3: One prominent example is diatrizoic acid (N,N′-diacetyl-3,5-diamino-2,4,6-triiodobenzoic acid). This compound, available as both sodium and methylglucamine salts, demonstrates excellent water solubility and a favorable safety profile. [] Urografin, a mixture of these salts, provides enhanced vascular contrast compared to earlier agents like Diaginol (sodium acetrizoate) and Diodone. []

Q3: Are there any challenges associated with this compound itself that necessitate its derivatization for use in X-ray imaging?

A4: Yes, this compound is known to be relatively unstable. [] This instability makes it unsuitable for direct use as an X-ray contrast agent. By converting it into more stable derivatives like 3,5-diacetamido-2,4,6-triiodobenzoic acid, its stability and suitability for medical applications are significantly improved. []

Q4: How is the development of new analytical methods contributing to a better understanding of this compound and its derivatives?

A5: Researchers are actively exploring innovative analytical techniques for characterizing this compound and its degradation products. For example, novel ion-selective electrodes have shown promise in selectively detecting both diatrizoate sodium and its potentially toxic degradation product, this compound, with high sensitivity. [] This advancement allows for improved impurity profiling and stability assessments of diatrizoate-based formulations.

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